2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide
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Overview
Description
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a pyrrolo[3,4-d][1,2,3]triazole core, substituted with bromophenyl and dichlorophenyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and synthetic versatility.
Mechanism of Action
Mode of Action
The presence of the 1,2,3-triazole ring in its structure suggests that it might interact with its targets via hydrogen bonding, dipole-dipole interactions, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds containing a 1,2,3-triazole ring have been studied for various purposes, such as generating metal coordination complexes and supramolecular self-assemblies .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Preparation Methods
The synthesis of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of carbodiimides with diazo compounds, followed by nucleophilic addition and further functionalization . The reaction conditions are generally mild, and the process can be accomplished without the need for transition metals . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of bromophenyl and dichlorophenyl groups allows for potential oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolo[3,4-d][1,2,3]triazole core.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,4-d][1,2,3]triazole derivatives with different substituents. For example:
5-amino-1,2,3-triazoles: These compounds have similar core structures but different functional groups, leading to varied biological activities.
5-nitro-1,2,3-2H-triazoles: These derivatives are known for their energetic properties and are used in different applications. The uniqueness of 2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2,4-dichlorophenyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrCl2N5O3/c19-9-1-4-11(5-2-9)26-17(28)15-16(18(26)29)25(24-23-15)8-14(27)22-13-6-3-10(20)7-12(13)21/h1-7,15-16H,8H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKVGILEUXTYKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=C(C=C(C=C4)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrCl2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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